1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine
Description
Historical Context of Fluorinated Pyrazole Derivatives
The pyrazole core, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has been a cornerstone of organic chemistry since its first synthesis by Ludwig Knorr in 1883. Knorr’s pioneering work involved the reaction of β-diketones with hydrazine derivatives, establishing foundational methodologies for pyrazole synthesis. The introduction of fluorine into pyrazole systems emerged later, driven by the need to enhance biological activity and metabolic stability in pharmaceutical and agrochemical applications. A landmark advancement occurred in 2010, when Surmont et al. developed a novel synthesis route for fluorinated pyrazoles using α-cyano-α,α-difluoroketones and hydrazine, which enabled precise control over substituent positioning. This breakthrough catalyzed further exploration into fluorinated derivatives, including 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine, which combines fluorine’s electronegativity with pyrazole’s versatile reactivity.
Significance of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine in Heterocyclic Chemistry
1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine exemplifies the strategic integration of fluorine and methyl groups to optimize molecular interactions. The 4-fluorophenyl moiety enhances lipophilicity and electronic effects, improving binding affinity to biological targets such as enzymes and receptors. Meanwhile, the methyl group at position 5 stabilizes the pyrazole ring through steric effects, reducing rotational freedom and favoring planar conformations. These features make the compound a valuable intermediate in drug discovery, particularly for antimicrobial and anti-inflammatory agents. For instance, fluorinated pyrazole derivatives have demonstrated inhibitory activity against Botrytis cinerea and Fusarium species, underscoring their agricultural utility.
Nomenclature and Systematic Structural Classification
The IUPAC name 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine reflects its systematic structure:
- Position 1 : A 4-fluorophenyl group attached to nitrogen.
- Position 5 : A methyl group on the pyrazole ring.
- Position 3 : An amino group (-NH₂).
The molecular formula is C₁₀H₁₀FN₃ , with a molecular weight of 191.20 g/mol. The SMILES notation CN1C(=CC(=N1)N)C2=CC=C(C=C2)F and InChI key SNDMWRJHRDJJBC-UHFFFAOYSA-N encode its connectivity and stereochemical features. The compound belongs to the 1H-pyrazole subclass, distinguished by the nitrogen at position 1 participating in aromatic conjugation.
Position and Effect of Functional Groups in Molecular Architecture
The functional groups in 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine synergistically modulate its electronic and steric properties:
| Functional Group | Position | Electronic Effect | Steric Effect |
|---|---|---|---|
| 4-Fluorophenyl | 1 | -I (inductive), +M (mesomeric) | Bulky aryl group restricts rotation |
| Methyl | 5 | +I (electron-donating) | Shields C5 from nucleophilic attack |
| Amino | 3 | +M (resonance donation) | Facilitates hydrogen bonding |
The fluorine atom’s electronegativity withdraws electron density via the -I effect, polarizing the phenyl ring and enhancing intermolecular interactions. Conversely, the amino group at position 3 donates electron density through resonance, increasing the pyrazole ring’s nucleophilicity. This balance of electron-withdrawing and donating groups optimizes the compound’s reactivity for further functionalization, such as acylation or Suzuki coupling.
Structural Analysis :
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-7-6-10(12)13-14(7)9-4-2-8(11)3-5-9/h2-6H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTPQQWGYTVBMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Aminopyrazole Formation
A key intermediate in the synthesis is 4-halogen-1-methyl-1H-pyrazole-3-amine, which can be prepared by halogenation of N-methyl-3-aminopyrazole in aqueous media. Under acidic conditions (pH < 1), and at low temperature (-5 °C to 5 °C), sodium nitrite is added dropwise to generate the diazonium salt intermediate. This step is critical for subsequent substitution reactions.
Diazonium Salt Formation and Cross-Coupling
The diazonium salt formed from the halogenated aminopyrazole is reacted with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide under nitrogen atmosphere. The reaction is performed in acetonitrile at 0 °C, then slowly heated to 35–50 °C to yield 4-halogen-3-(difluoromethyl)-1-methyl-1H-pyrazole with high purity (HPLC 98.5%) and good yield (~88.2%).
This method exemplifies the use of copper-catalyzed cross-coupling for functional group installation on pyrazole rings.
Grignard Reaction and Carboxylation
Following halogen substitution, the 4-halogen-3-(difluoromethyl)-1-methyl-1H-pyrazole undergoes a Grignard reaction. The Grignard reagent is introduced under cooling conditions, followed by reaction with carbon dioxide to install a carboxylic acid group at the 4-position. The product is then quenched and recrystallized to obtain the carboxylic acid derivative.
This step is relevant for preparing pyrazole carboxylic acids, which can be further transformed into amino derivatives.
Pyrazole Ring Formation via Knorr Cyclization
Another approach involves the Knorr [3 + 2] cyclization between 4-aryl-2,4-diketoesters and arylhydrazines in acetic acid under reflux. This method yields substituted pyrazole esters, which can be hydrolyzed to corresponding carboxylic acids. These acids are then coupled with amino acid esters or amines using peptide coupling reagents such as HBTU and triethylamine to form amide intermediates. Subsequent hydrolysis under basic or acidic conditions affords the target pyrazole derivatives.
Though this method focuses on pyrazole derivatives with additional substituents, it demonstrates the versatility of pyrazole ring construction and functionalization relevant to 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine synthesis.
Introduction of 4-Fluorophenyl Group
The 4-fluorophenyl substituent at the N-1 position is typically introduced via arylhydrazine derivatives or by nucleophilic aromatic substitution on halogenated pyrazole intermediates. The fluorine substituent is retained throughout the synthetic sequence to maintain the desired electronic and steric properties.
Amination at the 3-Position
The amino group at the 3-position can be introduced by direct amination of pyrazole intermediates or by reduction of nitro precursors. Alternatively, diazotization followed by substitution with ammonia or amines under controlled conditions can install the amino group.
Comparative Data Table of Preparation Steps
Chemical Reactions Analysis
1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts to form biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for various applications, particularly in the fields of medicinal chemistry, material science, and biochemistry.
Medicinal Chemistry
1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine has shown promising results in several therapeutic areas:
-
Anticancer Activity : Research indicates that this compound can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. A study reported an IC value ranging from 0.08 to 12.07 µM, demonstrating its potential as an anticancer agent .
Compound IC50 (µM) Mechanism of Action This compound 0.08 - 12.07 Inhibition of tubulin polymerization Other derivatives Varies Cell cycle arrest, apoptosis induction -
Anti-inflammatory Properties : The compound has been shown to inhibit the release of pro-inflammatory cytokines, with an IC of 0.283 mM against TNF-alpha release in cellular models.
Compound IC50 (mM) Effect on TNF-alpha Release This compound 0.283 97.7% inhibition at 10 mM Other derivatives Varies Variable inhibition rates
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, particularly against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was found to be between 32 µg/mL and >50 µg/mL.
| Compound | MIC (µg/mL) | Pathogen Targeted |
|---|---|---|
| This compound | 32 - >50 | Mycobacterium tuberculosis |
| Other derivatives | Varies | Various bacterial strains |
Case Studies
Several case studies have highlighted the efficacy of 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine in inhibiting cancer cell proliferation:
- A notable study assessed its effects on different cancer cell lines including HepG2 (liver cancer) and HeLa (cervical cancer). The results indicated significant growth inhibition in cancer cells while demonstrating minimal toxicity to normal fibroblasts.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit mitogen-activated protein kinases (MAPKs), which play a role in cell signaling and inflammation . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Core
The pyrazole scaffold allows diverse substitutions, influencing molecular conformation and activity. Below is a comparison with closely related analogs:
Key Observations :
- Halogen Effects : Replacement of fluorine with chlorine (e.g., ) increases molecular weight and may alter lipophilicity. In isostructural compounds (e.g., Cl vs. F in ), such substitutions minimally affect crystal packing but influence electronic properties .
- Alkyl Groups : Methyl or ethyl groups (e.g., ) enhance hydrophobicity, which could improve membrane permeability.
Structure-Activity Relationship (SAR) Insights
- Electronegative Substituents : Para-fluorine on the phenyl ring (as in the target compound) may enhance activity compared to less electronegative groups (e.g., methoxy or chlorine). For chalcones, fluorine substitution correlated with lower IC50 values (e.g., compound 2j, IC50 = 4.7 μM vs. 70.79 μM for methoxy-substituted 2p) .
- Steric Effects : Bulky substituents (e.g., trichlorophenyl in ) may reduce potency due to steric clashes, whereas smaller groups (e.g., methyl in ) maintain conformational flexibility .
Biological Activity
1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine possesses a pyrazole ring substituted with a fluorophenyl group and a methyl group. Its molecular formula is C10H10FN3, with a molecular weight of 195.21 g/mol. The presence of the fluorine atom is expected to enhance lipophilicity and biological activity.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine, exhibit notable anti-inflammatory properties. A study summarized in Table 1 demonstrates that various pyrazolone derivatives showed significant inhibition of inflammatory markers such as TNF-α and IL-6.
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone | 76% | 86% |
| 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine | 61–85% | 76–93% |
The structure–activity relationship (SAR) analysis revealed that the introduction of acidic centers like carboxylic or enolic groups significantly enhances anti-inflammatory activity. Conversely, modifications that block these acidic centers tend to reduce efficacy .
Antimicrobial Activity
In vitro studies have shown that 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine exhibits potent antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for this compound were evaluated against several strains, with results indicating effective bactericidal properties.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
| Bacillus subtilis | 0.30 |
These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .
Anticancer Activity
The anticancer potential of 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine has also been explored. In studies involving various cancer cell lines, the compound demonstrated significant cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12.50 |
| NCI-H460 (Lung Cancer) | 42.30 |
| Hep-2 (Laryngeal Cancer) | 17.82 |
The compound was found to induce apoptosis in cancer cells, suggesting its potential as an anticancer therapeutic agent .
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Anti-inflammatory Study : A series of pyrazolone derivatives were synthesized and tested for their ability to inhibit inflammatory responses in vitro. The results indicated that compounds with fluorine substitutions exhibited enhanced activity compared to their non-fluorinated counterparts .
- Antimicrobial Evaluation : A comprehensive evaluation of pyrazole derivatives showed that those containing the fluorophenyl moiety had superior antimicrobial properties against both Gram-positive and Gram-negative bacteria, making them promising candidates for further development .
- Cytotoxicity Assays : In vitro assays demonstrated that the compound effectively inhibited cell proliferation in multiple cancer cell lines, with varying degrees of potency depending on the specific cell type .
Q & A
Q. What are the common synthetic pathways for preparing 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?
The synthesis of pyrazole derivatives like 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine typically involves multi-component reactions. A standard approach uses substituted phenyl hydrazines and carbonyl compounds (e.g., β-keto esters or nitriles) under reflux in polar aprotic solvents (e.g., ethanol or DMF). For example, condensation of 4-fluorophenylhydrazine with a methyl-substituted β-keto ester precursor can yield the pyrazole core. Optimization focuses on temperature control (70–100°C), catalyst selection (e.g., acetic acid or p-toluenesulfonic acid), and purification via column chromatography to improve yields (≥60%) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Key techniques include:
- X-ray crystallography : Resolve 3D structure and confirm substituent positions using SHELXL for refinement .
- NMR spectroscopy : H and C NMR identify proton environments (e.g., aromatic H at δ 7.2–7.8 ppm, NH at δ 4.5–5.5 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H] at m/z 207.1) .
- HPLC : Assess purity (>95%) with C18 columns and acetonitrile/water gradients .
Q. What biological targets are typically associated with fluorinated pyrazole derivatives like this compound?
Fluorinated pyrazoles often target enzymes (e.g., kinases, cyclooxygenases) or receptors (e.g., GABA, serotonin) due to fluorine’s electronegativity enhancing binding affinity. In vitro assays (IC or K measurements) and molecular docking studies are used to evaluate interactions .
Advanced Research Questions
Q. How can SHELX software be applied to resolve crystallographic ambiguities in structural studies of this compound?
SHELXL refines high-resolution X-ray data by:
- Twinned data handling : Use HKLF5 format for twinned crystals (common in pyrazoles due to symmetry).
- Hydrogen bonding analysis : Identify NHO/F interactions (e.g., NH to fluorophenyl F, d ≈ 2.8 Å) .
- Thermal parameter adjustment : Apply ISOR and DELU restraints to manage disorder in methyl/fluorophenyl groups .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
SAR strategies include:
- Substituent variation : Compare 4-fluorophenyl with 3-chloro- or 2,4-difluorophenyl analogs to modulate lipophilicity (logP) and target affinity .
- Core modification : Replace pyrazole with imidazole or triazole to alter hydrogen-bonding capacity .
- Bioisosteric replacement : Substitute NH with OH or CH to improve metabolic stability .
Q. What experimental and computational approaches resolve contradictions in reported bioactivity data?
- Replication studies : Reproduce assays under standardized conditions (e.g., pH 7.4, 37°C).
- Molecular dynamics simulations : Model compound-protein interactions over 100 ns to validate docking results .
- Meta-analysis : Compare IC values across studies to identify outliers (e.g., due to assay interference) .
Q. How does fluorination impact the compound’s physicochemical properties and handling requirements?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
